

# A Comparative Analysis of cis-Vitamin K1 and Menaquinone-7 in Vascular Health

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of **cis-Vitamin K1** and menaquinone-7 (MK-7) focusing on their roles in vascular health. It synthesizes experimental data on their biological activity, pharmacokinetics, and efficacy in modulating key markers of vascular calcification and arterial stiffness.

## Introduction: The Vitamin K Family and Vascular Health

Vitamin K is a group of fat-soluble vitamins essential for the post-translational modification of several proteins, known as Vitamin K-dependent proteins (VKDPs), which are crucial for blood coagulation and calcium metabolism.[1] There are two primary natural forms: phylloquinone (Vitamin K1) and menaquinones (Vitamin K2).[1]

- Vitamin K1 (Phylloquinone): Primarily found in green leafy vegetables, K1 is the major form of vitamin K in the diet.[1][2] It exists in two stereoisomers: the trans-isomer, which is biologically active, and the cis-isomer, which is considered to have little to no biological activity.[3] Studies in rats have shown that cis-phylloquinone has practically no biological activity, though its tissue distribution is similar to the active trans form.[3]
- Vitamin K2 (Menaquinones): This group comprises several subtypes (MK-n), with the "n" denoting the number of isoprenyl units in the side chain. Menaquinone-7 (MK-7), found in



high concentrations in fermented foods like natto, is a long-chain menaquinone recognized for its high bioavailability and long half-life.[4]

The primary mechanism by which vitamin K influences vascular health is through the activation of Matrix Gla Protein (MGP), a potent inhibitor of vascular calcification.[5][6][7] This activation requires a process called gamma-carboxylation, for which vitamin K is an essential cofactor.[5] [6][7] Inadequate vitamin K status leads to high levels of inactive, uncarboxylated MGP (ucMGP), which is associated with increased arterial calcification and cardiovascular risk.[5][8]

## Comparative Pharmacokinetics: Bioavailability and Half-Life

A significant difference between Vitamin K1 and MK-7 lies in their pharmacokinetic profiles. MK-7 demonstrates superior absorption and a much longer half-life compared to K1.

Following absorption, both vitamins are transported via triglycerides and cleared by the liver.[9] However, long-chain menaquinones like MK-7 are redistributed into circulation via low-density lipoproteins, making them more available to extra-hepatic tissues such as bone and the vasculature.[2][9]

Studies have shown that while both K1 and MK-7 are well-absorbed, with peak serum concentrations occurring around 4 hours post-intake, MK-7 has a remarkably long half-life of approximately 72 hours, compared to 1-2 hours for K1.[2][10][11] This results in more stable and 7- to 8-fold higher serum concentrations of MK-7 during prolonged intake, ensuring its continuous availability for tissue uptake.[10][11]

# Efficacy in Vascular Health: A Data-Driven Comparison

Several clinical trials have investigated the effects of Vitamin K1 and MK-7 supplementation on markers of vascular health. Observational studies have often linked higher menaquinone intake, but not phylloquinone, with reduced arterial calcification and cardiovascular risk.[12][13] [14] Intervention studies provide more direct evidence.



| Study Parameter        | Vitamin K1<br>(Phylloquinone)                                                                                                               | Menaquinone-7<br>(MK-7)                                                                                                                                                                                                                                          | Key Findings &<br>Citations                                                                                                                                                |
|------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Effect on dp-ucMGP     | Supplementation reduces circulating levels of dephosphorylated-uncarboxylated MGP (dp-ucMGP).                                               | Supplementation<br>leads to a significant,<br>dose-dependent<br>decrease in dp-<br>ucMGP levels.[8]                                                                                                                                                              | Both forms can improve systemic vitamin K status, but MK-7's long half-life may provide more consistent carboxylation activity. [8][15]                                    |
| Arterial Calcification | A 3-year trial with 500 μ g/day showed a trend towards slowing the progression of coronary artery calcification (CAC) in healthy adults.[8] | A 24-month trial with 360 μ g/day is underway to assess its effect on CAC progression in patients with coronary artery disease (VitaK-CAC trial).[8] One 6-month study in diabetic patients did not find an inhibitory effect on vascular calcification.[16][17] | Evidence for K1 is modest.[8] The efficacy of MK-7 on calcification progression is still under investigation, with some studies showing no significant effect.[16][17][18] |
| Arterial Stiffness     | A 3-year<br>supplementation study<br>showed a beneficial<br>effect on vascular<br>stiffness.[8]                                             | A 3-year trial in healthy postmenopausal women demonstrated that 180 µ g/day of MK-7 significantly improved arterial stiffness.[8][19]                                                                                                                           | Both forms have shown potential in improving arterial stiffness, a key indicator of vascular health.[8][19]                                                                |

## **Experimental Protocols**

To understand the evidence, it is crucial to examine the methodologies of key clinical trials.



Example Protocol: The VitaK-CAC Trial (MK-7)

- Study Design: A double-blind, randomized, placebo-controlled trial.[8]
- Participants: Patients diagnosed with coronary artery disease (CAD) with a baseline Agatston coronary artery calcification (CAC) score between 50 and 400.[8]
- Intervention: Participants are randomized to receive either 360 μg of menaquinone-7 (MK-7) daily or a matching placebo.[8]
- Duration: 24 months.[8]
- Primary Endpoint: The primary outcome is the difference in the progression of CAC scores between the MK-7 and placebo groups, as measured by computed tomography (CT).[8]
- Secondary Endpoints: Include changes in arterial structure and function (e.g., arterial stiffness) and associations with relevant biomarkers like dp-ucMGP.[8]

### **Visualizing the Mechanisms and Processes**

To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental designs.





Click to download full resolution via product page

Caption: Vitamin K acts as a cofactor for the GGCX enzyme to activate MGP.





Typical RCT Workflow: Vitamin K Supplementation Trial

Click to download full resolution via product page

Caption: Workflow of a randomized controlled trial (RCT) comparing MK-7 to placebo.





Click to download full resolution via product page

Caption: Comparison of key pharmacokinetic properties of Vitamin K1 and MK-7.

#### **Conclusion and Future Directions**

The available evidence indicates that while both Vitamin K1 and MK-7 can improve the carboxylation status of MGP, their pharmacokinetic profiles are distinctly different. The superior bioavailability and extended half-life of MK-7 result in more stable serum levels, suggesting it may be more effective for maintaining adequate vitamin K status in extra-hepatic tissues like the vasculature.[10][11]

While some intervention studies support a role for both K1 and MK-7 in improving arterial stiffness, the evidence regarding their ability to slow or reverse arterial calcification is still evolving.[8][16][19] The inactive nature of **cis-Vitamin K1** makes it an irrelevant comparator for therapeutic purposes. The focus for researchers and drug development professionals should remain on the biologically active trans-isomer of K1 and, more promisingly, on long-chain menaquinones like MK-7.

Future research should focus on large-scale, long-term randomized controlled trials to definitively establish the efficacy of MK-7 in preventing the progression of vascular calcification



in various patient populations, particularly those at high risk, such as individuals with chronic kidney disease, diabetes, and established cardiovascular disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. academic.oup.com [academic.oup.com]
- 2. wearefeel.com [wearefeel.com]
- 3. Relationship between Structure and Biological Activity of Various Vitamin K Forms PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin K-Dependent Carboxylation of Matrix Gla Protein Influences the Risk of Calciphylaxis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Vitamin K–Dependent Matrix Gla Protein as Multifaceted Protector of Vascular and Tissue Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Vitamin K-containing dietary supplements: comparison of synthetic vitamin K1 and nattoderived menaquinone-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. Vitamin K status and vascular calcification: evidence from observational and clinical studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Study supports vitamin K2 (but not K1) for heart health [nutraingredients.com]
- 15. mdpi.com [mdpi.com]



- 16. The effect of menaquinone-7 supplementation on vascular calcification in patients with diabetes: a randomized, double-blind, placebo-controlled trial PMC [pmc.ncbi.nlm.nih.gov]
- 17. naturalhealthresearch.org [naturalhealthresearch.org]
- 18. ahajournals.org [ahajournals.org]
- 19. scienceopen.com [scienceopen.com]
- To cite this document: BenchChem. [A Comparative Analysis of cis-Vitamin K1 and Menaquinone-7 in Vascular Health]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572389#cis-vitamin-k1-vs-menaquinone-7-mk-7-in-vascular-health-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com